Cas no 2228344-06-5 (2-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanenitrile)
2-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanenitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanenitrile
- 2228344-06-5
- EN300-1993128
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- Inchi: 1S/C10H11ClN2/c1-7-4-8(5-13-9(7)11)10(2,3)6-12/h4-5H,1-3H3
- InChI Key: PJQKYLKBNRREOR-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C=C(C=N1)C(C#N)(C)C
Computed Properties
- Exact Mass: 194.0610761g/mol
- Monoisotopic Mass: 194.0610761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 36.7Ų
2-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1993128-1g |
2-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanenitrile |
2228344-06-5 | 1g |
$1142.0 | 2023-09-16 | ||
| Enamine | EN300-1993128-5g |
2-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanenitrile |
2228344-06-5 | 5g |
$3313.0 | 2023-09-16 | ||
| Enamine | EN300-1993128-10g |
2-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanenitrile |
2228344-06-5 | 10g |
$4914.0 | 2023-09-16 | ||
| Enamine | EN300-1993128-0.05g |
2-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanenitrile |
2228344-06-5 | 0.05g |
$959.0 | 2023-09-16 | ||
| Enamine | EN300-1993128-0.1g |
2-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanenitrile |
2228344-06-5 | 0.1g |
$1005.0 | 2023-09-16 | ||
| Enamine | EN300-1993128-0.25g |
2-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanenitrile |
2228344-06-5 | 0.25g |
$1051.0 | 2023-09-16 | ||
| Enamine | EN300-1993128-0.5g |
2-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanenitrile |
2228344-06-5 | 0.5g |
$1097.0 | 2023-09-16 | ||
| Enamine | EN300-1993128-1.0g |
2-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanenitrile |
2228344-06-5 | 1g |
$1142.0 | 2023-05-31 | ||
| Enamine | EN300-1993128-2.5g |
2-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanenitrile |
2228344-06-5 | 2.5g |
$2240.0 | 2023-09-16 | ||
| Enamine | EN300-1993128-5.0g |
2-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanenitrile |
2228344-06-5 | 5g |
$3313.0 | 2023-05-31 |
2-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanenitrile Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 2-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanenitrile
Introduction to 2-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanenitrile (CAS No. 2228344-06-5)
2-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanenitrile, with the chemical formula C11H12N2Cl, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a nitrile group and a pyridine ring with chloro and methyl substituents makes it a versatile intermediate for synthesizing various bioactive molecules.
The compound's molecular structure is characterized by a pyridine core substituted at the 6th position with a chlorine atom and at the 5th position with a methyl group. This substitution pattern enhances its reactivity, making it a valuable building block in organic synthesis. The nitrile group at the 2-position further contributes to its chemical versatility, allowing for further functionalization and derivatization.
In recent years, there has been growing interest in developing novel therapeutic agents that target specific biological pathways. 2-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanenitrile has been identified as a promising candidate for such applications due to its ability to interact with biological targets in a highly specific manner. Its structural features make it an excellent candidate for designing molecules that can modulate enzyme activity, receptor binding, and other critical biological processes.
One of the most compelling aspects of this compound is its potential in the development of small-molecule inhibitors. Small-molecule inhibitors are widely used in pharmaceuticals to block the activity of enzymes or receptors involved in disease pathways. The pyridine ring and its substituents provide a scaffold that can be fine-tuned to achieve high affinity and selectivity for target proteins. This has led to several studies exploring its utility in inhibiting key enzymes involved in cancer, inflammation, and infectious diseases.
Recent research has highlighted the compound's role in oncology research. Studies have shown that derivatives of 2-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanenitrile can inhibit the activity of kinases, which are enzymes overexpressed in many cancer cells. By targeting these kinases, researchers aim to develop drugs that can disrupt signaling pathways essential for tumor growth and survival. The nitrile group in the molecule allows for further modifications that can enhance its binding affinity to these kinases, making it a powerful tool in developing anti-cancer agents.
In addition to its applications in oncology, this compound has also shown promise in the treatment of inflammatory diseases. Inflammation is a key factor in conditions such as rheumatoid arthritis and inflammatory bowel disease. By modulating inflammatory pathways, derivatives of 2-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanenitrile have demonstrated potential in reducing inflammation and alleviating symptoms associated with these diseases. Further research is ongoing to optimize its efficacy and safety profile for clinical use.
The synthesis of 2-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanenitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically starts with the functionalization of a pyridine precursor, followed by introducing the chloro and methyl groups at specific positions. The final step involves the addition of a nitrile group to complete the molecular structure. Advanced synthetic techniques such as cross-coupling reactions and palladium catalysis have been employed to improve the efficiency of these reactions.
The compound's stability under various conditions is another critical factor that influences its applicability in pharmaceuticals. Studies have been conducted to evaluate its stability under different pH levels, temperatures, and storage conditions. These studies help ensure that the compound remains effective throughout its shelf life and during transportation and handling. Additionally, understanding its stability profile aids in formulating appropriate delivery systems that maintain its integrity until it reaches its target site of action.
The toxicological profile of 2-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanenitrile is an essential consideration before it can be translated into clinical applications. Preclinical studies have been performed to assess its safety and potential side effects. These studies include acute toxicity tests, chronic toxicity evaluations, and genotoxicity assessments. The results from these studies provide valuable insights into the compound's safety profile and help guide further development efforts.
In conclusion, 2-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanenitrile (CAS No. 2228344-06-5) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent candidate for designing small-molecule inhibitors targeting various diseases, including cancer and inflammatory disorders. Ongoing research continues to explore new derivatives and applications for this compound, paving the way for innovative therapeutic solutions.
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